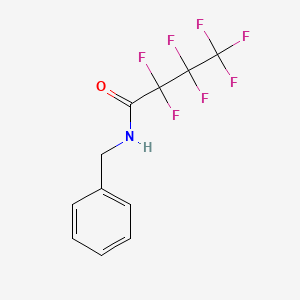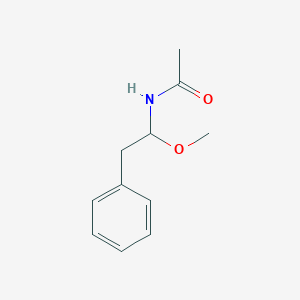phosphane} CAS No. 922551-32-4](/img/structure/B14171952.png)
(Ethane-1,2-diyl)bis{[(naphthalen-2-yl)methyl](phenyl)phosphane}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} is a chemical compound known for its unique structure and properties It consists of an ethane-1,2-diyl backbone with two naphthalen-2-ylmethyl and phenylphosphane groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} typically involves the reaction of ethane-1,2-diyl dichloride with naphthalen-2-ylmethyl phenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane}.
Análisis De Reacciones Químicas
Types of Reactions
(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
Comparación Con Compuestos Similares
Similar Compounds
- (Ethane-1,2-diyl)bis{(phenyl)methylphosphane}
- (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane}
- (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane}
Uniqueness
(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} is unique due to the presence of both naphthalen-2-yl and phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and the types of complexes it can form, making it a valuable compound in various chemical applications.
Propiedades
Número CAS |
922551-32-4 |
|---|---|
Fórmula molecular |
C36H32P2 |
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
naphthalen-2-ylmethyl-[2-[naphthalen-2-ylmethyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C36H32P2/c1-3-15-35(16-4-1)37(27-29-19-21-31-11-7-9-13-33(31)25-29)23-24-38(36-17-5-2-6-18-36)28-30-20-22-32-12-8-10-14-34(32)26-30/h1-22,25-26H,23-24,27-28H2 |
Clave InChI |
GUMIDNLMFCUJLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCP(CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)CC5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


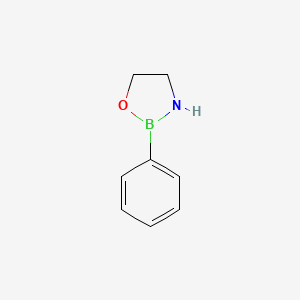
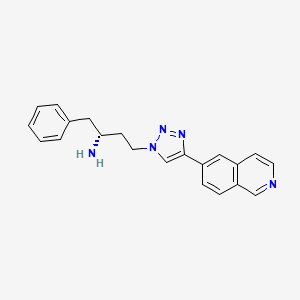
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
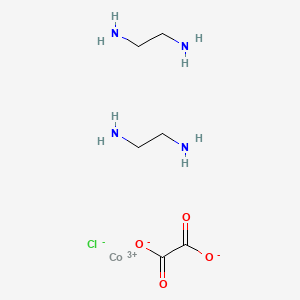
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
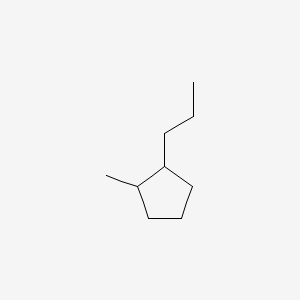
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)
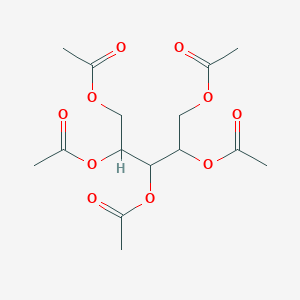

![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
